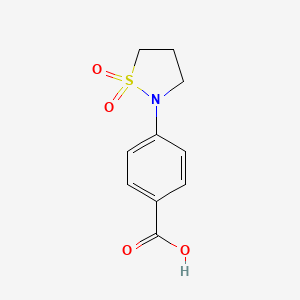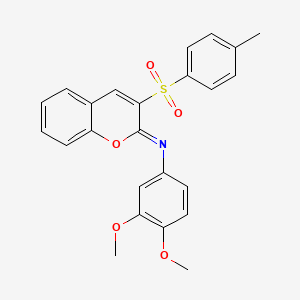![molecular formula C18H21N3O4 B2409201 5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 2223095-33-6](/img/structure/B2409201.png)
5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a synthetic organic molecule that integrates the structural frameworks of oxadiazoles and pyrrolidines. These structural features give rise to diverse biological activities and synthetic applications, making the compound of particular interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" typically involves a multi-step process:
Starting with a prop-2-ynyl precursor, a pyrrolidine ring is formed through cyclization under basic conditions.
The 3,4,5-trimethoxyphenyl group is introduced via an electrophilic aromatic substitution.
The oxadiazole ring is synthesized through a cyclodehydration reaction involving hydrazides and carboxylic acids.
Industrial Production Methods: For large-scale production, these synthetic steps are optimized for efficiency and yield. Common methods include:
Catalytic processes to enhance reaction rates.
Utilization of high-yield reagents and solvents.
Optimization of reaction temperatures and times to minimize by-products.
化学反応の分析
Types of Reactions: The compound "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" undergoes several types of chemical reactions:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reducible using agents like lithium aluminium hydride or hydrogen in the presence of a catalyst.
Substitution: Capable of undergoing nucleophilic and electrophilic substitutions under various conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminium hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogens, acids, bases, and organometallic compounds.
Major Products:
Oxidation yields products with higher oxidation states, often producing ketones or carboxylic acids.
Reduction typically produces alcohols or alkanes.
Substitution can introduce various functional groups depending on the reagents used.
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as a precursor in the development of polymer materials.
Biology:
Investigated for its potential antimicrobial and antifungal properties.
Studied for its interaction with biological macromolecules, such as proteins and DNA.
Medicine:
Potential application in the development of therapeutic agents.
Examined for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the design of novel materials with specific electronic and optical properties.
Applied in the formulation of agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: Binds to enzyme active sites, inhibiting or modulating their activity.
DNA Binding: Intercalates with DNA, affecting replication and transcription processes.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
類似化合物との比較
"5-(1-Prop-2-ynylpyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole"
"5-[(2S)-1-Ethynylpyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole"
Uniqueness:
The presence of the 3,4,5-trimethoxyphenyl group provides distinct electronic and steric properties.
The 1-prop-2-ynylpyrrolidine framework confers unique reactivity and biological interactions compared to its analogs.
This compound is a prime example of how synthetic chemistry can create novel molecules with diverse applications in science and industry. Its structure and functionality make it a valuable subject for ongoing research and development.
特性
IUPAC Name |
5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-8-21-9-6-7-13(21)18-19-17(20-25-18)12-10-14(22-2)16(24-4)15(11-12)23-3/h1,10-11,13H,6-9H2,2-4H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQABFQGOORCFK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN3CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)[C@@H]3CCCN3CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)


![5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one](/img/structure/B2409141.png)
